molecular formula C8H10ClN3O2 B1532050 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one CAS No. 2092592-44-2

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No. B1532050
CAS RN: 2092592-44-2
M. Wt: 215.64 g/mol
InChI Key: YLCZEYXYHJPEJE-UHFFFAOYSA-N
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Description

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, also known as 4-chloro-5-HPPD, is a synthetic small molecule that has recently gained considerable attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and chemical biology. 4-chloro-5-HPPD is a heterocyclic compound containing both nitrogen and chlorine atoms and is structurally related to a class of compounds known as pyridazine derivatives. This chemical compound has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibiotic properties, as well as potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Synthetic Chemistry Applications

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of heterocyclic compounds with potential biological activity. For example, Sayed et al. (2003) demonstrated the synthesis of pyridazinone derivatives with antimicrobial and antifungal activities, highlighting the versatility of pyridazinone scaffolds in producing compounds with significant biological properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, Rostovskii et al. (2017) discussed the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles to synthesize pyrroles and pyrazines, indicating the importance of pyridazinone derivatives in facilitating complex synthetic transformations (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).

Medicinal Chemistry and Pharmacological Applications

The structural motif of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is prevalent in compounds exhibiting anticancer, antiangiogenic, and antioxidant activities. Kamble et al. (2015) synthesized a series of pyridazinone derivatives and evaluated their efficacy against various human cancer cell lines, highlighting the potential of such derivatives in oncological research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). This research underscores the role of pyridazinone derivatives in developing new therapeutic agents with targeted biological activities.

Material Science and Chemistry

In materials science, pyridazinone derivatives, such as those based on 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, are explored for their optical properties. Gong et al. (2010) synthesized novel pyridazinyl pyrazoline derivatives and investigated their absorption and fluorescence characteristics, indicating the potential use of these compounds in the development of optical materials (Gong, Xie, Zhao, Lv, Liu, Zheng, & Lian, 2010).

properties

IUPAC Name

5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCZEYXYHJPEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C(=O)NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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